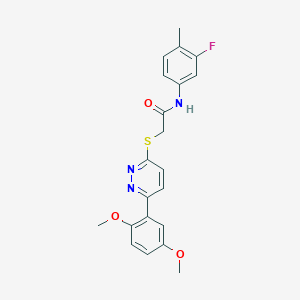

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S/c1-13-4-5-14(10-17(13)22)23-20(26)12-29-21-9-7-18(24-25-21)16-11-15(27-2)6-8-19(16)28-3/h4-11H,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMRMFHMCRREBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution with 2,5-Dimethoxyphenyl Group: The pyridazine ring is then substituted with a 2,5-dimethoxyphenyl group using a palladium-catalyzed cross-coupling reaction.

Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the substituted pyridazine with an appropriate thioacetamide precursor under basic conditions.

Final Coupling: The final step involves coupling the intermediate with 3-fluoro-4-methylphenylamine under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridazine ring or the nitro groups (if present), leading to the formation of amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced pyridazine derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide depends on its specific application:

Biochemical Interactions: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.

Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.

Pathways Involved: The compound may affect signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Core Heterocyclic Structure

The pyridazine core distinguishes the target compound from analogs with pyrimidinone, benzothiazole, or thiadiazocin scaffolds:

- Pyridazine vs. Pyrimidinone (Compound 19, ): Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide) features a pyrimidinone core. Compound 19 demonstrates CK1-specific inhibitory activity, highlighting the pharmacological relevance of pyrimidinone-based scaffolds .

- Benzothiazole Derivatives (): N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide shares the 2,5-dimethoxyphenyl and acetamide motifs but replaces pyridazine with benzothiazole. Benzothiazoles are known for enhanced π-stacking interactions, which may improve target engagement in hydrophobic binding pockets .

Substituent Effects

- Methoxy Group Positioning : The target compound’s 2,5-dimethoxyphenyl group differs from the 3,5-dimethoxy substitution in Compound 18. The para-methoxy group in the target may optimize steric compatibility with target proteins compared to meta-substituted analogs .

- Fluorine and Trifluoromethyl Groups : The 3-fluoro-4-methylphenyl group in the target compound contrasts with the trifluoromethyl-benzothiazole in ’s derivatives. While both substituents enhance lipophilicity, trifluoromethyl groups may confer greater metabolic stability due to their strong electron-withdrawing effects .

Biological Activity

2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide, identified by its CAS number 899740-53-5, is a compound belonging to the class of thioacetamides. Its unique structural features suggest potential biological activities that warrant exploration in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 413.47 g/mol. The compound consists of a pyridazine ring substituted with a thioether and an acetamide moiety, which are known to influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H20FN3O3S |

| Molecular Weight | 413.47 g/mol |

| CAS Number | 899740-53-5 |

The biological activity of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could potentially interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Properties : The presence of the methoxy groups may contribute to antioxidant activity, reducing oxidative stress in cells.

Biological Activity Studies

Recent studies have focused on the compound's effects on various biological systems:

Anticancer Activity

A study investigated the cytotoxic effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell proliferation in breast and lung cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

Research has shown that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro. This effect was assessed using LPS-stimulated macrophages, where treatment with the compound resulted in reduced levels of TNF-alpha and IL-6.

Neuroprotective Effects

In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests a potential role in treating conditions such as Alzheimer's disease.

Case Studies

- Case Study on Cancer Cell Lines : A series of experiments were conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines where varying concentrations of the compound were administered. The IC50 values were determined to be approximately 10 µM for MCF-7 and 15 µM for A549 cells, indicating potent cytotoxicity.

- Inflammation Model : In a murine model of acute inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.